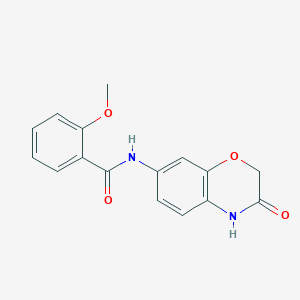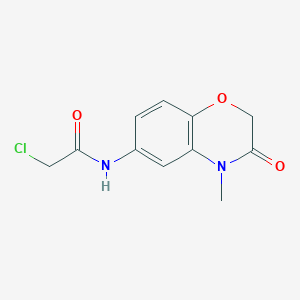
2-methoxy-N-(3-oxo-4H-1,4-benzoxazin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(3-oxo-4H-1,4-benzoxazin-7-yl)benzamide, also known as MOB, is a synthetic compound that has been widely used in scientific research. MOB is a benzoxazine derivative that exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-(3-oxo-4H-1,4-benzoxazin-7-yl)benzamide is not fully understood, but several studies have suggested that it may act through multiple pathways. 2-methoxy-N-(3-oxo-4H-1,4-benzoxazin-7-yl)benzamide has been reported to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 2-methoxy-N-(3-oxo-4H-1,4-benzoxazin-7-yl)benzamide has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism and promoting cell survival.
Biochemical and Physiological Effects:
2-methoxy-N-(3-oxo-4H-1,4-benzoxazin-7-yl)benzamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the growth of cancer cells and induce apoptosis by regulating the expression of genes involved in cell cycle progression and apoptosis. 2-methoxy-N-(3-oxo-4H-1,4-benzoxazin-7-yl)benzamide has also been shown to reduce inflammation by suppressing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB. In addition, 2-methoxy-N-(3-oxo-4H-1,4-benzoxazin-7-yl)benzamide has been reported to have anti-oxidant properties by reducing oxidative stress and scavenging free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-N-(3-oxo-4H-1,4-benzoxazin-7-yl)benzamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized and purified to high levels of purity. It exhibits a range of biological activities that make it a useful tool for studying various disease models. However, 2-methoxy-N-(3-oxo-4H-1,4-benzoxazin-7-yl)benzamide also has some limitations. It has low solubility in water, which can make it difficult to use in certain assays. In addition, 2-methoxy-N-(3-oxo-4H-1,4-benzoxazin-7-yl)benzamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Direcciones Futuras
There are several future directions for research on 2-methoxy-N-(3-oxo-4H-1,4-benzoxazin-7-yl)benzamide. One area of interest is the development of 2-methoxy-N-(3-oxo-4H-1,4-benzoxazin-7-yl)benzamide analogs with improved pharmacokinetic properties and enhanced biological activity. Another area of interest is the investigation of the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of 2-methoxy-N-(3-oxo-4H-1,4-benzoxazin-7-yl)benzamide. Finally, future studies could explore the potential therapeutic applications of 2-methoxy-N-(3-oxo-4H-1,4-benzoxazin-7-yl)benzamide in various disease models, including cancer, inflammation, and oxidative stress-related disorders.
Conclusion:
In conclusion, 2-methoxy-N-(3-oxo-4H-1,4-benzoxazin-7-yl)benzamide is a synthetic compound that exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been extensively studied for its potential therapeutic applications in various fields of medicine. 2-methoxy-N-(3-oxo-4H-1,4-benzoxazin-7-yl)benzamide has several advantages as a research tool, but also has some limitations. Future research on 2-methoxy-N-(3-oxo-4H-1,4-benzoxazin-7-yl)benzamide could lead to the development of novel therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
2-methoxy-N-(3-oxo-4H-1,4-benzoxazin-7-yl)benzamide can be synthesized by the reaction of 2-methoxybenzoic acid with 2-amino-3-hydroxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with acetic anhydride to yield 2-methoxy-N-(3-oxo-4H-1,4-benzoxazin-7-yl)benzamide. The synthesis of 2-methoxy-N-(3-oxo-4H-1,4-benzoxazin-7-yl)benzamide has been reported in several studies, and the purity of the final product can be confirmed by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
2-methoxy-N-(3-oxo-4H-1,4-benzoxazin-7-yl)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-methoxy-N-(3-oxo-4H-1,4-benzoxazin-7-yl)benzamide has also been reported to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in cancer cells. In addition, 2-methoxy-N-(3-oxo-4H-1,4-benzoxazin-7-yl)benzamide has been shown to have anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Propiedades
IUPAC Name |
2-methoxy-N-(3-oxo-4H-1,4-benzoxazin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-21-13-5-3-2-4-11(13)16(20)17-10-6-7-12-14(8-10)22-9-15(19)18-12/h2-8H,9H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYDSMHPEGPMQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B7518864.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide](/img/structure/B7518875.png)
![N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide](/img/structure/B7518879.png)
![2-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B7518895.png)
![N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7518903.png)
![9,10,10-trioxo-N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)thioxanthene-3-carboxamide](/img/structure/B7518910.png)
![2-[[3-(Tert-butylsulfamoyl)-4-chlorobenzoyl]amino]thiophene-3-carboxamide](/img/structure/B7518914.png)


![N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7518926.png)
![7-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one](/img/structure/B7518931.png)
![2-(2-fluorophenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B7518938.png)